molecular formula C8H8F2O B1501184 1,3-Difluoro-5-(methoxymethyl)benzene CAS No. 228122-40-5

1,3-Difluoro-5-(methoxymethyl)benzene

Cat. No.: B1501184
CAS No.: 228122-40-5
M. Wt: 158.14 g/mol
InChI Key: CIFHABDFGKVJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis and Properties 1,3-Difluoro-5-(methoxymethyl)benzene has been utilized in the synthesis of highly fluorinated monomers like 12F-FBE, which further reacts with diphenols to produce soluble, hydrophobic, low dielectric polyethers. These polyethers exhibit moderate thermal stability and glass transition temperatures ranging from 89 to 110 °C, indicating their potential in creating materials with specific thermal and dielectric properties (Fitch et al., 2003).

  • Molecular Engineering and Inclusion Compounds In the realm of molecular engineering, the compound has been implicated in the synthesis of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds. This involves the catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene to yield pillar[5]arenes, which can encapsulate two CH3CN guest molecules, demonstrating its utility in creating complex molecular architectures with potential applications in molecular recognition and encapsulation (Kou et al., 2010).

  • Stabilizing and Chemo-Directing Influence in Metal-Arene Complexes The compound's derivatives have been noted to influence the stability and reactivity of metal-arene complexes significantly. For example, the CF3 group in certain derivatives has been shown to stabilize metal-arene bond strength, making them suitable for large-scale synthesis and serving as precursors to functionalized cyclohexadienes, indicating its role in facilitating complex synthetic chemical reactions (Myers et al., 2017).

  • Electrochemical Applications and Synthesis The electrochemical properties of compounds containing this compound are significant in synthesizing various derivatives. For instance, the anodic oxidation of benzylic compounds, including derivatives of the compound , can introduce a fluorine atom in the α position of electron withdrawing groups, demonstrating its relevance in creating fluorinated organic compounds with specific properties (Laurent et al., 1989).

  • Gas Adsorption and Storage in Metal-Organic Frameworks The derivative compounds have been used in the creation of metal–organic frameworks (MOFs) for gas adsorption and storage. For example, a microporous metal–organic framework synthesized using a derivative ligand exhibited high H2, CO2, and CH4 uptakes, indicating its potential application in gas storage and separation technologies (Du et al., 2017).

  • Catalysis in Cross-Coupling Reactions Compounds related to this compound have been utilized in catalytic applications, particularly in the Suzuki and Sonogashira cross-coupling reactions. These compounds serve as ligands in palladium(II) complexes, influencing the catalytic activity and effectiveness in these important types of chemical reactions (Deschamps et al., 2007).

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of pharmaceutical and pesticide intermediates , suggesting that its targets could be varied depending on the specific derivative synthesized.

Mode of Action

It’s worth noting that difluorobenzenes are often used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that 1,3-Difluoro-5-(methoxymethyl)benzene may interact with its targets through the formation of new carbon-carbon bonds.

Biochemical Pathways

Given its potential use in the synthesis of pharmaceutical and pesticide intermediates , it’s likely that the compound could affect a wide range of biochemical pathways depending on the specific derivative synthesized.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

As a potential intermediate in the synthesis of pharmaceuticals and pesticides , its effects would likely depend on the specific derivative synthesized and its intended target.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability under normal temperatures and pressures suggests that it may be less effective or stable under extreme conditions. Additionally, its insolubility in water could affect its distribution and bioavailability in aqueous environments.

Properties

IUPAC Name

1,3-difluoro-5-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFHABDFGKVJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666682
Record name 1,3-Difluoro-5-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228122-40-5
Record name 1,3-Difluoro-5-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3,5-difluorophenyl)methanol (1.98 g, 13.7 mmol) in THF (20 mL) at 0° C. was added sodium hydride (1.0 g, 25 mmol) in portions. The mixture was stirred at 0-5° C. for 1 h, and then methyl iodide (4.3 mL, 69 mmol) was added. The reaction mixture was stirred at room temperature for 2 h. The mixture was quenched with water and extracted with EtOAc. The combined organic extracts were concentrated and the resulting residue was columned on 40 g silica gel, eluting with 0-40% EtOAc in hexanes, to give a colorless oil (2.1 g, 97%). 1H NMR (300 MHz, CDCl3) δ 6.86 (m, 2H), 6.71 (m, 1H), 4.43 (s, 2H), 3.38 (s, 3H) ppm.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-5-(methoxymethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-5-(methoxymethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-5-(methoxymethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-5-(methoxymethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-5-(methoxymethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-5-(methoxymethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.